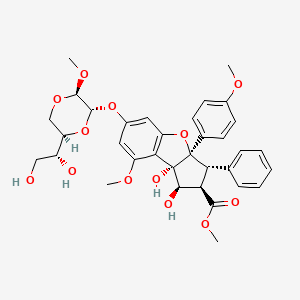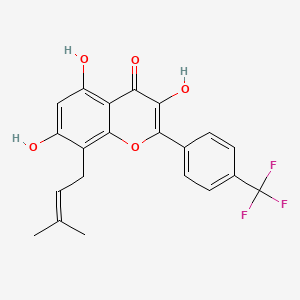
SNG-1153
描述
SNG-1153 is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has attracted significant interest in scientific research.
科学研究应用
Chemistry
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various flavonoid derivatives with enhanced biological activities.
Biology
Antioxidant Activity: The compound exhibits strong antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
Anti-inflammatory Activity: It has been shown to inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Medicine
Anticancer Activity: The compound has demonstrated potential in inhibiting the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Cardioprotective Effects: It may protect against cardiovascular diseases by reducing oxidative stress and improving endothelial function.
Industry
Cosmetics: The compound is used in cosmetic formulations for its antioxidant and anti-aging properties.
Food Additives: It is added to food products as a natural preservative and health-promoting ingredient.
作用机制
Target of Action
SNG-1153, also known as “Fukelading”, primarily targets the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in the regulation of various biological processes, including cell proliferation and differentiation .
Mode of Action
This compound acts as an ERα modulator . It interacts with ERα, leading to changes in the receptor’s activity. This interaction can influence the transcription of genes regulated by ERα, thereby affecting cellular functions .
Biochemical Pathways
This compound affects several signaling pathways in cancer cells. It modulates the activity of key signaling effectors, including the estrogen receptor splice variant ERα36, the transcription factors STAT3 and NFκB, and the chemokine receptor CXCR4 . It also influences the generation of reactive oxygen species and targets sphingosine kinase-1 . Furthermore, this compound engages the RAGE-HMGB1 signaling route and modulates the apoptosis/autophagy crosstalk .
Pharmacokinetics
It is a small molecule drug , which generally have good bioavailability due to their ability to cross cell membranes.
Result of Action
This compound has shown promising anticancer activity. It inhibits the growth of cancer cells and induces apoptosis . In lung cancer, this compound has been found to inhibit tumor formation and decrease the population of CD133-positive cancer cells, which are often associated with cancer stem cells . It also induces β-catenin phosphorylation and down-regulates β-catenin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the drug’s efficacy. This compound has been found to exert profound changes on the tumor microenvironment to favor an immune response . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SNG-1153 typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 4-(trifluoromethyl)benzaldehyde.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base, such as sodium hydroxide, to form the chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid, to form the flavonoid core structure.
Prenylation: The prenyl group is introduced at position 8 through a Friedel-Crafts alkylation reaction using 3-methylbut-2-en-1-ol and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavonoid derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the flavonoid structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydroflavonoids.
Substitution: Functionalized flavonoid derivatives.
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with anticancer and cardioprotective effects.
Luteolin: Known for its anti-inflammatory and neuroprotective activities.
Uniqueness
SNG-1153 is unique due to the presence of the trifluoromethyl group and the prenyl group, which enhance its biological activities and make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-[4-(trifluoromethyl)phenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O5/c1-10(2)3-8-13-14(25)9-15(26)16-17(27)18(28)19(29-20(13)16)11-4-6-12(7-5-11)21(22,23)24/h3-7,9,25-26,28H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHMDMVBLQNMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)C(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446712-19-1 | |
| Record name | SNG-1153 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446712191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SNG-1153 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGR70EL9VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


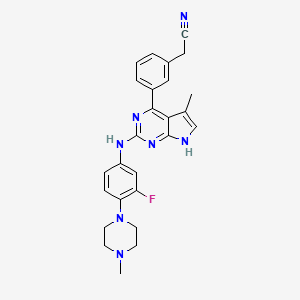
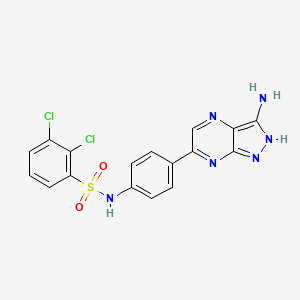
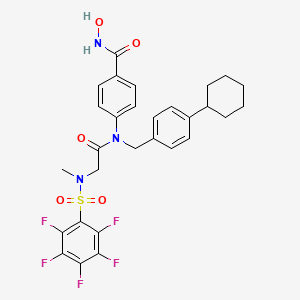

![6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B610824.png)
![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)
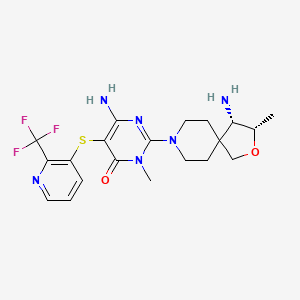


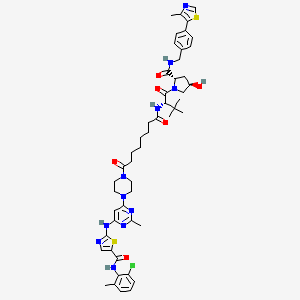
![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol](/img/structure/B610835.png)
![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)
